Sodium carbonate

Übersicht

Beschreibung

Natriumcarbonat, allgemein bekannt als Soda oder Waschsoda, ist eine anorganische Verbindung mit der chemischen Formel Na₂CO₃. Es ist ein weißes, geruchloses, wasserlösliches Salz, das eine stark alkalische Lösung bildet. Natriumcarbonat wird in zahlreichen industriellen Prozessen eingesetzt, darunter die Glasherstellung, die Wasseraufbereitung und als Reinigungsmittel .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Natriumcarbonat kann durch verschiedene Verfahren synthetisiert werden, darunter das Solvay-Verfahren, das Leblanc-Verfahren und die Gewinnung aus natürlichen Vorkommen wie Trona.

-

Solvay-Verfahren: Dies ist das gebräuchlichste industrielle Verfahren zur Herstellung von Natriumcarbonat. Es beinhaltet die Reaktion von Natriumchlorid (Salz) mit Ammoniak und Kohlendioxid in Wasser. Die wichtigsten Reaktionen sind: [ \text{2NH₃ + H₂O + CO₂ → (NH₄)₂CO₃} ] [ \text{(NH₄)₂CO₃ + H₂O + CO₂ → 2NH₄HCO₃} ] [ \text{NH₄HCO₃ + NaCl → NH₄Cl + NaHCO₃} ] [ \text{2NaHCO₃ → Na₂CO₃ + CO₂ + H₂O} ] Das gebildete Natriumhydrogencarbonat wird dann erhitzt, um Natriumcarbonat zu erzeugen .

-

Leblanc-Verfahren: Dieses historische Verfahren beinhaltet die Reaktion von Natriumchlorid mit Schwefelsäure, um Natriumsulfat zu erzeugen, das dann mit Kalkstein und Kohle erhitzt wird, um Natriumcarbonat zu erzeugen .

-

Abbau von Trona: Trona, ein natürlich vorkommendes Mineral, wird abgebaut und dann verarbeitet, um Natriumcarbonat zu erzeugen. Diese Methode ist insbesondere in den Vereinigten Staaten verbreitet .

Analyse Chemischer Reaktionen

Hydrolysis and Alkalinity

Aqueous Na₂CO₃ undergoes hydrolysis, releasing hydroxide ions (OH⁻) and resulting in a pH of ~11 :This alkaline property makes it effective in water softening and neutralization reactions .

Acid Neutralization Reactions

Na₂CO₃ reacts vigorously with acids, producing salt, water, and carbon dioxide. For hydrochloric acid (HCl):This reaction is exploited in titrations and antacid formulations .

Table 1: Stoichiometry of Acid Reactions

| Acid | Reaction Equation | Products |

|---|---|---|

| Hydrochloric | Na₂CO₃ + 2HCl → 2NaCl + H₂O + CO₂↑ | NaCl, H₂O, CO₂ |

| Sulfuric | Na₂CO₃ + H₂SO₄ → Na₂SO₄ + H₂O + CO₂↑ | Na₂SO₄, H₂O, CO₂ |

| Acetic | Na₂CO₃ + 2CH₃COOH → 2CH₃COONa + H₂O + CO₂↑ | Sodium acetate, H₂O, CO₂ |

Carbon Dioxide Absorption

Na₂CO₃ solutions absorb atmospheric CO₂, forming sodium bicarbonate:This reaction is reversible and critical in carbon capture technologies .

Reactions with Metal Salts

Na₂CO₃ participates in double displacement reactions with metal salts. For calcium chloride:The precipitation of CaCO₃ (chalk) is utilized in water treatment and stoichiometry experiments .

High-Temperature Reactions with Metal Oxides

At elevated temperatures (>600°C), Na₂CO₃ reacts with metal oxides, forming stable compounds. For chromium(III) oxide:Studies show this reaction proceeds with a negative Gibbs free energy (-ΔG) at 600°C, indicating spontaneity .

Table 2: Thermodynamics of Na₂CO₃ Reactions with Oxides

| Oxide | Temperature (°C) | Reaction Product | ΔG (kJ/mol) |

|---|---|---|---|

| Cr₂O₃ | 600 | Na₂CrO₄ | -323.3 |

| Al₂O₃ | 800 | NaAlO₂ | -210.5 |

| Fe₂O₃ | 800 | NaFeO₂ | -195.8 |

Industrial and Environmental Interactions

- Solvay Process : Combines NaCl, NH₃, and CO₂ to produce Na₂CO₃, recycling ammonia and minimizing waste .

- Corrosion Studies : Na₂CO₃ reacts with refractory materials (e.g., MgO·Cr₂O₃ spinels) at high temperatures, accelerating corrosion in industrial furnaces .

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Sodium carbonate is employed to soften water by precipitating calcium and magnesium ions, which contribute to water hardness. This process enhances the efficiency of soaps and detergents while prolonging the lifespan of plumbing systems.

| Ion Removed | Resulting Compound |

|---|---|

| Ca²⁺ | CaCO₃ (Calcium Carbonate) |

| Mg²⁺ | MgCO₃ (Magnesium Carbonate) |

pH Regulation

In various applications, this compound is used to adjust pH levels. It is particularly beneficial in swimming pools and aquariums to maintain alkaline conditions, preventing corrosion and ensuring water quality.

| Application | pH Adjustment Role |

|---|---|

| Swimming Pools | Raises pH to prevent corrosion |

| Aquariums | Maintains carbonate hardness (KH) |

Precursor for Other Compounds

This compound is a precursor for numerous chemicals, including sodium bicarbonate (baking soda) and sodium phosphates, which are vital in food processing and cleaning products.

Enhanced Oil Recovery

Recent studies have highlighted this compound's role in enhanced oil recovery (EOR). It improves microemulsion phase behavior when combined with surfactants, optimizing oil extraction processes from reservoirs.

- A study demonstrated that this compound increases the tolerance to calcium ions in surfactant formulations, enhancing oil recovery efficiency in high-temperature sandstone reservoirs .

Carbon Dioxide Utilization

This compound has potential applications in carbon capture technologies. It can react with CO₂ to form stable carbonates, contributing to efforts aimed at reducing greenhouse gas emissions.

Wastewater Treatment

In wastewater treatment processes, this compound is used to neutralize acidic effluents, helping to stabilize pH levels and facilitate the removal of heavy metals through precipitation.

Miscellaneous Uses

- Textile Industry : this compound is utilized in scouring and bleaching processes to remove impurities from raw textiles.

- Food Industry : It functions as a food additive (E500), primarily as an acidity regulator and anti-caking agent.

- Toothpaste Production : Acts as a foaming agent and mild abrasive in dental care products.

Enhanced Oil Recovery Case Study

A significant case study involved core flood experiments conducted with Berea sandstone at elevated temperatures (85 ºC). The results indicated that this compound-enhanced formulations reduced residual oil below 1%, demonstrating its effectiveness in EOR applications .

Water Softening Efficiency Study

Research on the effectiveness of this compound in softening hard water showed a marked reduction in calcium and magnesium levels, leading to improved soap efficiency and reduced scaling in plumbing systems .

Wirkmechanismus

Sodium carbonate exerts its effects primarily through its alkalinizing properties. When dissolved in water, it forms sodium hydroxide and carbonic acid. The sodium hydroxide neutralizes acids, making this compound an effective antacid and pH regulator . The molecular targets include hydrogen ions (H⁺) in acidic solutions, which are neutralized by the hydroxide ions (OH⁻) produced from this compound.

Vergleich Mit ähnlichen Verbindungen

Natriumcarbonat wird häufig mit Natriumhydrogencarbonat (Backsoda) verglichen. Beide Verbindungen enthalten Natrium- und Carbonationen, unterscheiden sich aber in ihrer chemischen Zusammensetzung und Anwendung:

Natriumcarbonat (Na₂CO₃): Eine starke Base, die in industriellen Prozessen, bei der Glasherstellung und der Wasseraufbereitung eingesetzt wird

Natriumhydrogencarbonat (NaHCO₃): Eine schwächere Base, die beim Backen, als Antazidum und in der Haushaltsreinigung verwendet wird

Weitere ähnliche Verbindungen sind Kaliumcarbonat (K₂CO₃) und Calciumcarbonat (CaCO₃), die ebenfalls alkalische Eigenschaften aufweisen und in verschiedenen industriellen und wissenschaftlichen Anwendungen eingesetzt werden .

Biologische Aktivität

Sodium carbonate (Na₂CO₃), commonly known as soda ash or washing soda, is a versatile compound with significant biological activity. This article explores its biochemical interactions, physiological effects, and applications in various fields, supported by data tables and case studies.

This compound is a white, crystalline solid that is highly soluble in water, resulting in an alkaline solution with a pH of approximately 11.6 at a concentration of 0.1 M. Its dissociation in water produces sodium ions (Na⁺) and carbonate ions (CO₃²⁻), contributing to its biological effects.

1. Membrane Protein Interaction

This compound has been utilized in proteomic studies to investigate membrane proteins. A study combined this compound extraction with quantitative mass spectrometry (SCE-MS) to analyze over 840 mitochondrial proteins in human cells. This method helped identify the membrane association status of these proteins and provided insights into how defective complex assembly affects protein solubility .

Table 1: Membrane Association Profiles of Mitochondrial Proteins

| Protein Group | Resistance to this compound Extraction |

|---|---|

| Group 1 | High |

| Group 2 | Moderate |

| Group 3 | Low |

2. Toxicity and Genotoxicity

Research indicates that this compound does not induce primary DNA damage without metabolic activation. In experiments involving E. coli, toxicity was observed at concentrations exceeding 1100 mg/ml, suggesting a relatively low risk of genotoxicity under normal conditions .

Table 2: Toxicity Levels of this compound

| Concentration (mg/ml) | Observed Effect |

|---|---|

| <1100 | No significant toxicity |

| 1100 | Toxic effects observed |

3. Taste Perception in Animal Studies

This compound has been shown to elicit a unique taste response in rats, being significantly more intense than sodium chloride (NaCl) at isomolar concentrations. This response is influenced by sodium depletion states and the presence of epithelial sodium channel blockers like amiloride, which modulates the taste perception of this compound .

Table 3: Taste Response to this compound vs Sodium Chloride

| Salt Type | Concentration Range (M) | Average Trials per Stimulus |

|---|---|---|

| NaCl | 0.028 - 0.89 | Higher than Na₂CO₃ |

| Na₂CO₃ | 0.0028 - 0.089 | Lower than NaCl |

Enhanced Oil Recovery

A notable application of this compound is in enhanced oil recovery (EOR). An experimental study demonstrated that the addition of this compound improved the phase behavior of surfactant-polymer formulations, leading to enhanced oil recovery from porous media. The experiments showed that core floods using this compound reduced residual oil below 1% with effective chemical injection .

Biological Applications in Laboratory Settings

This compound is frequently used as a neutralizing agent for acids and corrosive chemicals in laboratory settings, highlighting its importance in maintaining safety during chemical handling . Its stability and effectiveness make it a preferred choice for various applications.

Q & A

Basic Research Questions

Q. How can sodium carbonate be used as a primary standard for acid-base titrations, and what methodological considerations ensure accuracy?

this compound is ideal for standardizing HCl due to its high purity and stability. To ensure accuracy:

- Dry the compound at 270–300°C to remove moisture, then weigh precisely (e.g., 0.10 M solution).

- Use phenolphthalein or methyl orange indicators, depending on the titration endpoint (color change at pH 8.3 or 4.3, respectively).

- Account for carbonate speciation (CO₃²⁻ ↔ HCO₃⁻ ↔ H₂CO₃) to avoid systematic errors in stoichiometry .

Q. What experimental design principles are critical when studying this compound’s effects in soil ecosystems?

For ecological studies (e.g., enchytraeid population responses):

- Use a factorial design with controls (no additives) and replicates (e.g., 3x replicates per treatment).

- Apply this compound in incremental concentrations (e.g., 0–5 mg/g substrate) to moderate sodium ion interference.

- Maintain consistent environmental conditions (e.g., 15°C, humidity) and monitor endpoints like survival rates over time .

Q. How do researchers address carbonate interference in soil organic carbon (SOC) quantification?

To mitigate inorganic carbon (e.g., Na₂CO₃) interference:

- Pre-treat soil samples with acid (e.g., HCl) to dissolve carbonates before dry combustion analysis (EN 15936:2012).

- Validate methods using reference materials with known SOC/carbonate ratios to ensure accuracy .

Advanced Research Questions

Q. What advanced experimental designs optimize this compound’s role in catalytic or leaching processes?

- Factorial Design : Test variables like concentration, temperature, and reaction time (e.g., 72 runs in a 4-factor study) to identify interactions affecting NO₂ formation or uranium leaching efficiency .

- Box-Behnken Design : Model non-linear relationships (e.g., this compound concentration vs. oil extractability) using response surface methodology. Triplicate trials and software (e.g., Design-Expert) enable variance analysis .

- Orthogonal Arrays : Optimize synthesis parameters (e.g., microwave power, catalyst dosage) via Taguchi methods to maximize yield (e.g., 83.25% acetylsalicylic acid) .

Q. How should researchers handle contradictory data in this compound-driven reaction mechanisms?

- Perform replication studies (e.g., 4 experiments under identical conditions) to assess reproducibility.

- Use ANOVA to distinguish between experimental noise and variable effects (e.g., NO₂ formation drivers).

- Validate hypotheses with spectroscopic or chromatographic data (e.g., IR, HPLC) to resolve mechanistic ambiguities .

Q. What methodologies improve this compound’s efficiency in alkaline leaching of uranium from solid waste?

- Optimize parameters (time, temperature, L/S ratio) via one-variable-at-a-time (OVAT) screening.

- Apply face-centered composite design (FCCD) to model interactions between carbonate/bicarbonate ratios and leaching efficiency.

- Validate with ICP-OES and SEM-EDAX to confirm uranium recovery rates (e.g., 94.2% ±2) .

Q. How can this compound’s IR spectral data enhance material characterization in research?

- Reference NIST-standardized IR spectra (e.g., CNa₂O₃, 105.9884 g/mol) to confirm compound purity.

- Compare experimental spectra with digitized databases (JCAMP-DX format) to detect hydrate phases (e.g., heptahydrate vs. anhydrous forms).

- Use particle size distribution data to correlate spectral features with crystallinity .

Q. What strategies assess this compound’s environmental toxicity in aquatic systems?

- Follow OECD guidelines for ecotoxicological assays (e.g., Daphnia magna mortality tests).

- Use Klimisch scoring to evaluate data quality, ensuring endpoints (e.g., LC₅₀) are statistically robust.

- Model bioaccumulation potential via octanol-water partition coefficients (log Kow) .

Q. Methodological Resources

Eigenschaften

IUPAC Name |

disodium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBYLPFSWZWCQE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

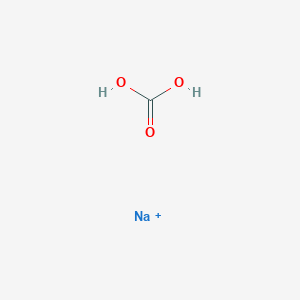

C(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2CO3, CNa2O3 | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144-55-8 (Parent) | |

| Record name | Carbonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1029621 | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.988 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colourless crystals or white, granular or crystalline powder; The anhydrous form is hygroscopic, the decahydrate efflorescent, White or grayish-white odorless solid; Hygroscopic; [HSDB] White hygroscopic powder; [Sigma-Aldrich MSDS], WHITE HYGROSCOPIC POWDER. | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes on heating by CO2 loss | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in water. Insoluble in ethanol, In water, 30.7 g/100 g water at 25 °C, Solubility in water at 0, 10, 20 and 30 °C is 6, 8.5, 17 and 28 wt %, respectively., Soluble in water, Sparingly soluble in ethanol; insoluble in acetone, For more Solubility (Complete) data for Sodium carbonate (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 30 | |

| Record name | SODIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.54 g/cu cm, Odorless, small crystals or crystalline powder; alkaline taste. Stable at ordinary temperatures and atmospheric conditions; dries out somewhat in warm, dry air above 50 °C; becomes anhydrous at 100 °C. Density: 2.25; also reported at 1.55. Soluble in 3 parts water, 1.8 parts boiling water, 7 parts glycerol. Insoluble in alcohol. /Sodium carbonate monohydrate/, Transparent crystals; readily effloresces on exposure to air; density 1.46; MP 34 °C; soluble in 2 parts cold, 0.25 parts boiling water, in glycerol; insoluble in alcohol; aqueous solution is strongly alkaline /Sodium carbonate decahydrate/, Hexagonal crystals; density: 4.7 g/cu cm; Mohs hardness 4 /Trona/, Bulk density: 0.59-1.04 g/mL, 2.5 g/cm³ | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Carbon dioxide from the tissues diffuses rapidly into red blood cells, where it is hydrated with water to form carbonic acid. This reaction is accelerated by carbonic anhydrase, an enzyme present in high concentrations in red blood cells. The carbonic acid formed dissociates into bicarbonate and hydrogen ions. Most of the bicarbonate ions diffuse into the plasma. Since the ratio of H2CO3 to dissolved CO2 is constant at equilibrium, pH may be expressed in terms of bicarbonate ion concentration and partial pressure of CO2 by means of the Henderson-Hasselbach equation: pH = pk + log [HCO3-]/aPCO2 | |

| Record name | Sodium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Impurities |

Sodium chloride, sodium sulfate, calcium carbonate and magnesium carbonate, sodium bicarbonate. /Soda ash/, Sodium carbonate can be produced from minerals which contain sodium carbonate. It is present in large deposits in Africa and the United States as either carbonate or trona, a mixed ore of equal molar amounts of the carbonate and bicarbonate. However, about 70% of the world production capacity of sodium carbonate is manufactured by the Solvay (ammonia soda) process, whereby ammonia is added to a solution of sodium chloride. Carbon dioxide is then bubbled through to precipitate the bicarbonate, NaHCO3. The sodium bicarbonate is decomposed by heat producing sodium carbonate. The traditional Solvay process is utilized in most parts of the world, with the exception of the U.S., where all production is based on the minerals which contain sodium carbonate., The purity of natural soda ash is quite high (99.88%) with the iron content as low as 7-9 ppm & chlorine content < 0.02%, Typical analysis /of sodium carbonate via the ammonia-soda (Solvay) process/: Na2CO3 99.6%; NaCl, 0.15%; Na2SO4, 0.02%; Fe2O3, 0.002%; CaO, 0.01%; MgO, 0.02%., For soda ash produced from trona, the following are typical analysis figures: Na2CO3 99.6%; NaCl, 0.035%; Na2SO4, 0.1%; Fe2O3, 0.001%; CaO, 0.01%; MgO, 0.003%. | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Grayish-white powder or lumps containing up to 99% sodium carbonate, White hygroscopic powder, White ... small crystals or monoclinic powder | |

CAS No. |

497-19-8, 7542-12-3 | |

| Record name | Sodium carbonate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45P3261C7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

856 °C, 851 °C | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.